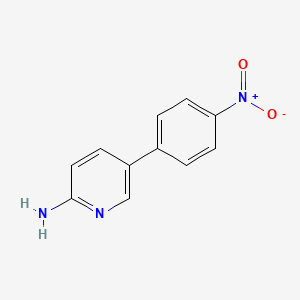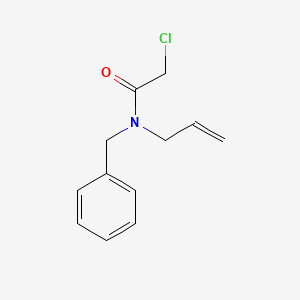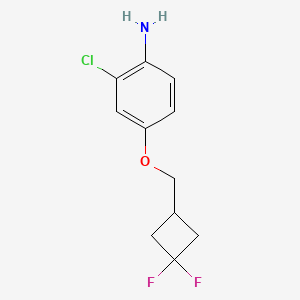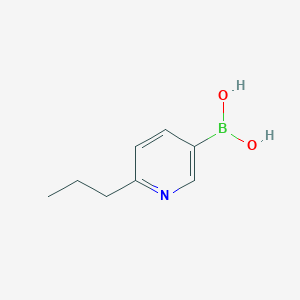
(6-Propylpyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Propylpyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring, and a propyl group is attached to the sixth position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propylpyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-propylpyridine.
Borylation: The introduction of the boronic acid group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction involves the use of a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Oxidation: (6-Propylpyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura couplings.
Major Products
Oxidation: Produces alcohols or ketones.
Reduction: Produces borane or boronate esters.
Substitution: Produces biaryl compounds or other substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, (6-Propylpyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, boronic acids are known to interact with biological molecules such as enzymes and receptors. This compound can be used to study these interactions and develop enzyme inhibitors or receptor modulators.
Medicine
In medicine, boronic acids have been explored for their potential as therapeutic agents. They can inhibit proteases and other enzymes, making them candidates for drug development. This compound could be investigated for similar applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of complex organic structures.
作用机制
The mechanism by which (6-Propylpyridin-3-yl)boronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or modulate receptor function.
相似化合物的比较
Similar Compounds
- (6-Methylpyridin-3-yl)boronic acid
- (6-Ethylpyridin-3-yl)boronic acid
- (6-Butylpyridin-3-yl)boronic acid
Uniqueness
(6-Propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The propyl group at the sixth position can affect the compound’s steric and electronic properties, making it distinct from its methyl, ethyl, and butyl analogs. This uniqueness can be leveraged in designing specific reactions and applications where these properties are advantageous.
属性
分子式 |
C8H12BNO2 |
|---|---|
分子量 |
165.00 g/mol |
IUPAC 名称 |
(6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6,11-12H,2-3H2,1H3 |
InChI 键 |
LZVLCXUDVGIKLK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)CCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




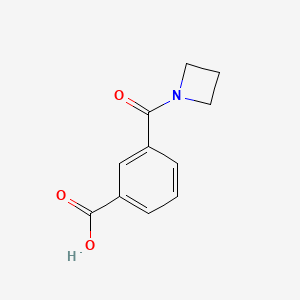

![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)

![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
